![molecular formula C12H14O2S B12602532 Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate CAS No. 649766-86-9](/img/structure/B12602532.png)
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is an organic compound that features a phenylsulfanyl group attached to a but-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate typically involves the reaction of a phenylsulfanyl compound with a but-2-enoate derivative. One common method includes the use of a base to deprotonate the phenylsulfanyl compound, followed by nucleophilic substitution with a but-2-enoate ester. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the ester moiety.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate exerts its effects depends on its interaction with molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The ester moiety can also participate in hydrolysis reactions, releasing active metabolites that further influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-phenylsulfinylacetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Methyl 2-phenylsulfonylacetate: Contains a sulfonyl group, offering different reactivity and properties.
Methyl 2-[(phenylsulfanyl)methyl]propanoate: Similar but with a propanoate moiety instead of but-2-enoate.
Uniqueness
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is unique due to its specific combination of a phenylsulfanyl group and a but-2-enoate ester
Eigenschaften
CAS-Nummer |
649766-86-9 |
|---|---|
Molekularformel |
C12H14O2S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
methyl 2-(phenylsulfanylmethyl)but-2-enoate |
InChI |
InChI=1S/C12H14O2S/c1-3-10(12(13)14-2)9-15-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
KVTPRGRNGUJHDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CSC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B12602451.png)
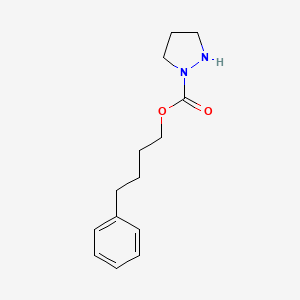
![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)
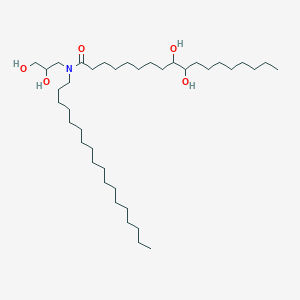
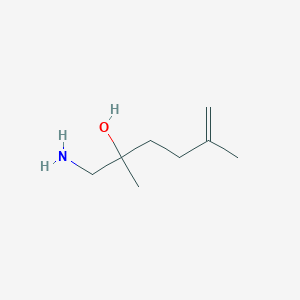
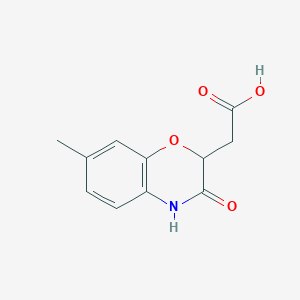
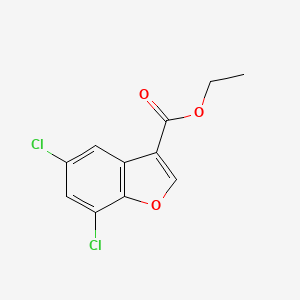

![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)

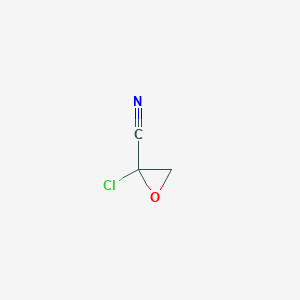
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)

